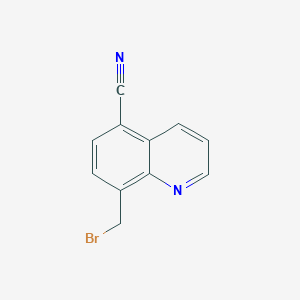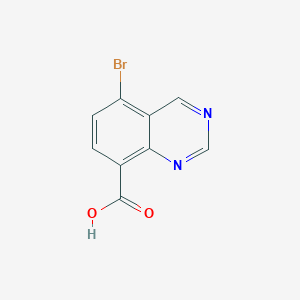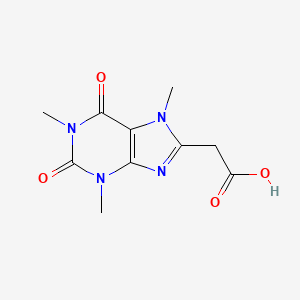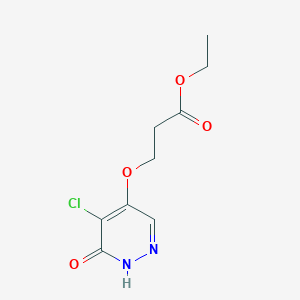
8-(Bromomethyl)quinoline-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Bromomethyl)quinoline-5-carbonitrile is a chemical compound with the molecular formula C11H7BrN2. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)quinoline-5-carbonitrile typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-methylquinoline-5-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, purification steps, and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
8-(Bromomethyl)quinoline-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoline-5-carbonitrile derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Major Products
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Quinoline-5-carbonitrile derivatives with oxidized functional groups.
Reduction: Aminoquinoline derivatives or other reduced forms.
Applications De Recherche Scientifique
8-(Bromomethyl)quinoline-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and antiviral compounds.
Biological Studies: Employed in the study of biological pathways and molecular interactions due to its ability to interact with various biological targets.
Material Science: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 8-(Bromomethyl)quinoline-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes, binding to receptors, or interfering with DNA synthesis. The bromomethyl group allows for covalent modification of biological targets, while the quinoline core can interact with various molecular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Methylquinoline-5-carbonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
8-Chloromethylquinoline-5-carbonitrile: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
8-(Hydroxymethyl)quinoline-5-carbonitrile: Contains a hydroxyl group, making it more polar and potentially more soluble in water.
Uniqueness
8-(Bromomethyl)quinoline-5-carbonitrile is unique due to its bromomethyl group, which provides a versatile site for chemical modifications. This allows for the synthesis of a wide range of derivatives with diverse biological and chemical properties.
Propriétés
Numéro CAS |
74316-59-9 |
|---|---|
Formule moléculaire |
C11H7BrN2 |
Poids moléculaire |
247.09 g/mol |
Nom IUPAC |
8-(bromomethyl)quinoline-5-carbonitrile |
InChI |
InChI=1S/C11H7BrN2/c12-6-8-3-4-9(7-13)10-2-1-5-14-11(8)10/h1-5H,6H2 |
Clé InChI |
QWLKBFXIPPZNKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)CBr)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-7-chloro-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11863365.png)












